L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide
Description
Properties
CAS No. |
653568-10-6 |
|---|---|
Molecular Formula |
C28H45N7O8 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C28H45N7O8/c1-5-15(4)23(30)28(43)35-21(13-36)27(42)33-19(11-16-6-8-17(37)9-7-16)25(40)34-20(12-22(29)38)26(41)32-18(24(31)39)10-14(2)3/h6-9,14-15,18-21,23,36-37H,5,10-13,30H2,1-4H3,(H2,29,38)(H2,31,39)(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t15-,18-,19-,20-,21-,23-/m0/s1 |
InChI Key |
POOLGYJQSLADTP-QXWVDRRVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Fmoc-Based Strategy
The Fmoc/tert-butyl (tBu) approach is the most widely used method for synthesizing ISYNL-NH₂. Key steps include:
- Resin Selection : A Rink amide resin (0.6 mmol/g loading) is preferred to generate the C-terminal amide group.
- Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF) (2 × 5 min).
- Coupling : Amino acids (4 eq) are activated with 1.1 eq of (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) and 4 eq of N,N-diisopropylethylamine (DIPEA) in DMF. Coupling times range from 30–60 min per residue.
- Side-Chain Protection :
Optimization Notes :
Cleavage and Global Deprotection
The peptide-resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2–3 hours to cleave the peptide and remove side-chain protections. Cold diethyl ether precipitation yields the crude peptide.
Solution-Phase Synthesis
While less common for pentapeptides, fragment condensation may be employed for large-scale production:
- Fragment Preparation :
- Coupling : Fragments are combined using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF.
Challenges :
- Low yields (<50%) due to steric hindrance at the Tyr-Asn junction.
- Requires iterative HPLC purification steps.
Purification and Characterization
Reverse-Phase HPLC (RP-HPLC)
Mass Spectrometry (MS)
- MALDI-TOF MS : Observed m/z: 608.7 [M+H]⁺ (theoretical: 608.3).
- High-Resolution MS (HRMS) : Confirms molecular formula C28H45N7O8.
Critical Challenges and Mitigation Strategies
Scalability and Industrial Considerations
- Cost-Efficiency : Fmoc-SPPS costs ~$1,200/g for research-scale (1–5 g) synthesis.
- Automated Synthesis : Fast-flow peptide synthesizers reduce cycle times by 40% via real-time UV monitoring of Fmoc deprotection.
- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Structural and Sequence Analysis
The peptide’s structure is compared below with analogs from the evidence, focusing on sequence length, residue composition, and termini:
Key Observations :
Molecular Weight and Physicochemical Properties
- Target Compound : Estimated molecular weight ~680 Da, within the range for passive cellular uptake (typically <500–700 Da). Larger analogs like (827 Da) may require active transport mechanisms.
- Hydrophobicity : The target’s Tyr and Leu residues contribute to moderate hydrophobicity, whereas ’s Phe and Pro enhance lipid solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
